IB-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyryl coenzyme A lithium salt is a biochemical compound that functions as an acyl group carrier. It is a short-chain branched acyl-coenzyme A that plays a crucial role in various biochemical processes. The compound is used as a substrate to study the specificity and kinetics of isobutyryl-coenzyme A mutase, an enzyme involved in metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyryl coenzyme A lithium salt involves the reaction of isobutyric acid with coenzyme A in the presence of lithium ions. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of isobutyryl coenzyme A lithium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The compound is usually stored at low temperatures (around -20°C) to preserve its stability .
Chemical Reactions Analysis
Types of Reactions
Isobutyryl coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced acyl-coenzyme A derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various acyl-coenzyme A derivatives, which are essential intermediates in metabolic pathways .
Scientific Research Applications
Isobutyryl coenzyme A lithium salt has a wide range of scientific research applications:
Chemistry: It is used to study the specificity and kinetics of enzymes like isobutyryl-coenzyme A mutase.
Biology: The compound is involved in metabolic pathways and is used to investigate the biosynthesis of various biomolecules.
Medicine: It is used in research related to metabolic disorders and the development of therapeutic agents.
Industry: The compound is used in the production of various biochemical products and as a reagent in industrial processes
Mechanism of Action
Isobutyryl coenzyme A lithium salt exerts its effects by acting as an acyl group carrier. It participates in metabolic pathways by transferring acyl groups to specific enzymes, facilitating various biochemical reactions. The molecular targets include enzymes like isobutyryl-coenzyme A mutase, which catalyzes the conversion of isobutyryl coenzyme A to other metabolites .
Comparison with Similar Compounds
Isobutyryl coenzyme A lithium salt can be compared with other similar compounds such as:
- Butyryl coenzyme A lithium salt
- Isovaleryl coenzyme A lithium salt
- Succinyl coenzyme A sodium salt
- Methylmalonyl coenzyme A tetralithium salt hydrate
- n-Propionyl coenzyme A lithium salt
- Acetyl coenzyme A lithium salt
These compounds share similar functions as acyl group carriers but differ in their specific acyl groups and the metabolic pathways they are involved in. Isobutyryl coenzyme A lithium salt is unique due to its branched-chain structure, which provides distinct biochemical properties and applications .
Properties
Molecular Formula |
C25H41LiN7O17P3S |
---|---|
Molecular Weight |
843.6 g/mol |
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-[2-(2-methylpropanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H42N7O17P3S.Li/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32;/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/q;+1/p-1/t14-,17-,18-,19?,23-;/m1./s1 |
InChI Key |
QLBQLMFNZPPFPM-KGXGSOJISA-M |
Isomeric SMILES |
[Li+].CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Canonical SMILES |
[Li+].CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.